n4-benzyl-n2-phenylquinazoline-2,4-diamine
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Overview
Description
MMV006169 is a small molecule inhibitor identified from the Medicines for Malaria Venture (MMV) Open Access Malaria Box. It has shown potent inhibitory effects on the growth of the protozoan parasites Toxoplasma gondii and Plasmodium falciparum . This compound is part of a larger effort to discover new drugs for treating parasitic infections.
Preparation Methods
The synthesis of MMV006169 involves a series of chemical reactions starting from commercially available precursors. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures.
Chemical Reactions Analysis
MMV006169 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core or other functional groups.
Substitution: Substitution reactions are used to introduce different substituents on the quinazoline ring, which can alter its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MMV006169 has several scientific research applications:
Chemistry: It serves as a chemical probe to study the structure-activity relationships of quinazoline derivatives.
Biology: The compound is used to investigate the mechanisms of parasite infection and replication.
Medicine: MMV006169 is a lead compound for developing new antimalarial and antiparasitic drugs.
Industry: It can be used in high-throughput screening assays to identify potential drug candidates.
Mechanism of Action
The mechanism of action of MMV006169 involves the inhibition of specific molecular targets within the parasite. Studies suggest that it may inhibit the ATPase CDC48, which is involved in protein trafficking and degradation of misfolded proteins . This inhibition disrupts the parasite’s lytic cycle, preventing its replication and invasion of host cells.
Comparison with Similar Compounds
MMV006169 is compared with other quinazoline derivatives and small molecule inhibitors. Similar compounds include:
DBeQ: Known to inhibit p97 in yeast, showing structural similarities with MMV006169.
MMV665917: Another compound from the MMV Malaria Box with potent antiparasitic activity.
MMV006169 is unique due to its specific inhibitory effects on Toxoplasma gondii and Plasmodium falciparum, making it a valuable lead compound for further drug development .
Properties
IUPAC Name |
4-N-benzyl-2-N-phenylquinazoline-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-3-9-16(10-4-1)15-22-20-18-13-7-8-14-19(18)24-21(25-20)23-17-11-5-2-6-12-17/h1-14H,15H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQBMINEPXWUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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